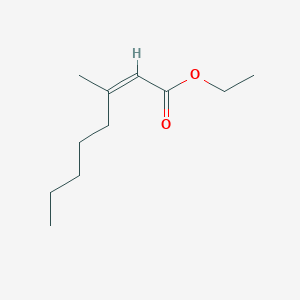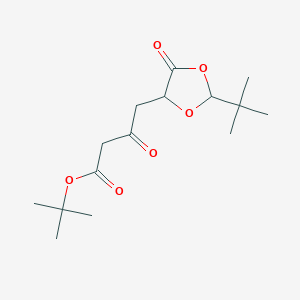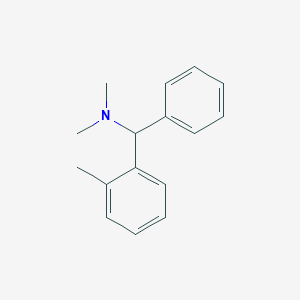
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide typically involves the reaction of cyclic imidates with taurine . This method allows for the preparation of the compound in bulk quantities. Another common method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reductive cleavage with sodium cyanoborohydride can be used to synthesize medium-sized ring azasultams.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium cyanoborohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and azasultams, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Agriculture: The compound and its derivatives are investigated for their potential as fungicides and pesticides.
作用機序
The mechanism by which 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, it can act as an ATP-sensitive potassium channel opener, influencing insulin release and cardiovascular functions . The compound’s activity is often mediated through its interaction with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiadiazine derivatives and potentially more versatile in its applications.
特性
CAS番号 |
73908-90-4 |
|---|---|
分子式 |
C6H12N2O2S |
分子量 |
176.24 g/mol |
IUPAC名 |
3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3 |
InChIキー |
PYKLLNFDKBCHKB-UHFFFAOYSA-N |
正規SMILES |
CC1=NS(=O)(=O)NC(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)



![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)




![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)

